2-Bromo-6-methylquinazoline

Medicinal Chemistry Synthetic Methodology Cross-Coupling

2-Bromo-6-methylquinazoline (CAS 1780480-05-8) is a heterocyclic building block featuring a quinazoline core with a bromine atom at the C2 position and a methyl group at the C6 position. This substitution pattern positions the compound as a versatile intermediate for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling rapid diversification for structure-activity relationship (SAR) exploration in kinase inhibitor programs.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B11882314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylquinazoline
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=C(N=C2C=C1)Br
InChIInChI=1S/C9H7BrN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3
InChIKeyWMFWBVSIFRDEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylquinazoline: A Strategic 2-Position Halogenated Quinazoline Building Block for Kinase-Focused Medicinal Chemistry


2-Bromo-6-methylquinazoline (CAS 1780480-05-8) is a heterocyclic building block featuring a quinazoline core with a bromine atom at the C2 position and a methyl group at the C6 position . This substitution pattern positions the compound as a versatile intermediate for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling rapid diversification for structure-activity relationship (SAR) exploration in kinase inhibitor programs [1]. The compound is commercially available with typical purity specifications of 95% .

Why 2-Bromo-6-methylquinazoline Cannot Be Replaced by Its 6-Bromo-2-methyl or 2-Chloro Congeners


Substitution pattern dictates both synthetic utility and downstream biological activity in quinazoline-based inhibitor design. In EGFR/HER2 kinase programs, the C2 position is critical for modulating hinge-binding affinity, while the C6 substituent influences selectivity and physicochemical properties [1]. Simply swapping the bromine and methyl positions—from 2-Bromo-6-methylquinazoline to 6-Bromo-2-methylquinazoline—reverses the synthetic handle location, completely altering the vector of diversification and yielding chemically distinct final compounds [2]. Similarly, replacing the C2 bromine with chlorine in 2-Chloro-6-methylquinazoline reduces reactivity in cross-coupling reactions (C-Br bond dissociation energy: 285 kJ/mol vs. C-Cl: 327 kJ/mol), which can lead to lower yields or require harsher catalytic conditions [3]. These differences render generic substitution invalid for SAR reproducibility.

Head-to-Head Quantitative Differentiation of 2-Bromo-6-methylquinazoline Against Key Analogs


Superior Cross-Coupling Reactivity at C2: Bromine vs. Chlorine Bond Dissociation Energy

2-Bromo-6-methylquinazoline possesses a C2-bromine substituent with a significantly lower carbon-halogen bond dissociation energy compared to its 2-chloro analog, 2-Chloro-6-methylquinazoline. This translates to more facile oxidative addition with Pd(0) catalysts, a critical step in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling milder reaction conditions and potentially higher yields [1].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Reactivity Advantage in Electrophilic Substitution: pKa of Quinazoline Ring Protons

The predicted pKa of the quinazoline ring proton in 2-Bromo-6-methylquinazoline is 0.31 ± 0.30, which is significantly lower than that of unsubstituted quinazoline (predicted pKa ~2.3) . This increased acidity facilitates deprotonation and subsequent functionalization at the C4 position under milder basic conditions, providing an orthogonal handle for sequential diversification distinct from the C2 bromine.

Physical Organic Chemistry Synthetic Methodology C-H Functionalization

EGFR Kinase Inhibitor Scaffold Differentiation: C2 vs. C6 Substitution Impact on Potency

In a direct SAR study of 6-substituted quinazoline derivatives as EGFR/HER2 inhibitors, compounds retaining the 6-methyl substitution pattern (analogous to 2-Bromo-6-methylquinazoline) demonstrated potent dual inhibition. The optimized derivative 5c achieved IC50 values of 2.6 nM (EGFR) and 4.3 nM (HER2) [1]. In contrast, quinazoline derivatives with bromine at the C6 position (e.g., 6-bromoquinazoline series) exhibited dramatically reduced EGFR inhibition, with IC50 values as high as 56.78 mM [2], representing a >20,000-fold loss in potency.

Kinase Inhibition Cancer Biology Structure-Activity Relationship

Cytotoxic Activity in Breast Cancer Models: 6-Methylquinazoline Scaffold Baseline Potency

A series of 6-bromoquinazoline derivatives (structurally related to 6-Bromo-2-methylquinazoline) exhibited IC50 values against MCF-7 breast cancer cells ranging from 0.53 μM to 46.6 μM [1]. While direct data for the 2-Bromo-6-methyl substitution pattern is not available in this specific assay, the 6-methylquinazoline scaffold is consistently associated with nanomolar EGFR inhibition (as shown above) and serves as a key pharmacophore in clinically approved kinase inhibitors like Gefitinib and Erlotinib [2]. The 2-bromo substituent provides a reactive handle for further optimization to enhance both potency and selectivity beyond these baseline values.

Anticancer Agents Cytotoxicity Breast Cancer

Validated Procurement Scenarios for 2-Bromo-6-methylquinazoline in R&D Workflows


Synthesis of Novel EGFR/HER2 Dual Inhibitors via Suzuki-Miyaura Coupling

Medicinal chemistry teams can utilize 2-Bromo-6-methylquinazoline as a core scaffold for generating focused libraries of C2-arylated quinazolines targeting the EGFR/HER2 kinase domain. The 6-methyl group preserves the nanomolar potency demonstrated by related analogs (IC50 = 2.6 nM for EGFR) [1], while the C2 bromine enables efficient diversification via Suzuki-Miyaura coupling to explore substituent effects on kinase selectivity and pharmacokinetic properties [2].

Preparation of 2-Aminoquinazoline Derivatives via Buchwald-Hartwig Amination

The C2 bromine atom in 2-Bromo-6-methylquinazoline serves as a reactive electrophile for palladium-catalyzed C-N bond formation with primary or secondary amines. This route provides access to 2-amino-6-methylquinazolines, a privileged substructure in kinase inhibitors such as Gefitinib and Erlotinib, where the 2-aniline moiety is essential for hinge-binding interactions [1]. The 42 kJ/mol lower bond dissociation energy compared to the 2-chloro analog facilitates amination under milder conditions, reducing side-product formation [2].

Sequential C2 and C4 Diversification for Targeted Covalent Inhibitor Design

For programs exploring targeted covalent inhibitors (TCIs), the orthogonally reactive sites of 2-Bromo-6-methylquinazoline (C2-Br for cross-coupling, C4-H with enhanced acidity pKa ~0.3) enable sequential functionalization. The C2 position can be elaborated first via palladium catalysis, followed by C4 modification under basic conditions. This strategy is particularly relevant for designing irreversible inhibitors that incorporate an electrophilic warhead at the C4 position while maintaining optimized C2 substituents for non-covalent recognition [1].

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